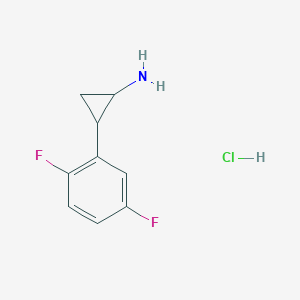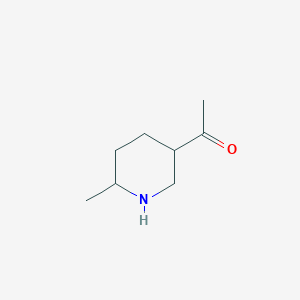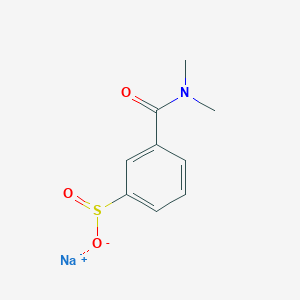![molecular formula C11H14OS B13173104 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13173104.png)
1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one: is an organic compound that features a sulfanyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one can be synthesized through the reaction of 2,5-dimethylbenzenethiol with 2-bromopropan-2-one. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Medicine: Research is ongoing to explore the compound’s potential as a pharmacophore in drug development, particularly for its anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
- 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one
- 1-[(2-Methylpropyl)sulfanyl]propan-2-one
Comparison: 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one is unique due to the presence of the 2,5-dimethylphenyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring or variations in the sulfanyl group.
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C11H14OS/c1-8-4-5-9(2)11(6-8)13-7-10(3)12/h4-6H,7H2,1-3H3 |
InChI Key |
ORVOAUJWYSIBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13173024.png)
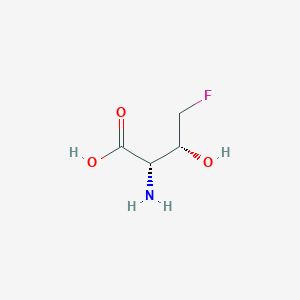
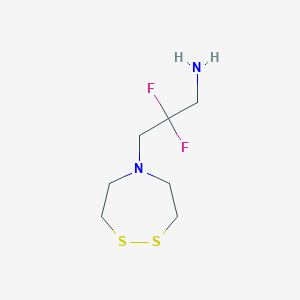
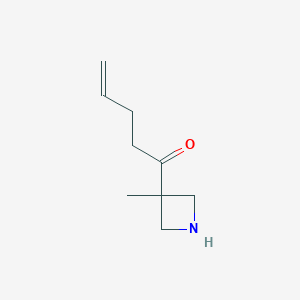
![3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13173049.png)
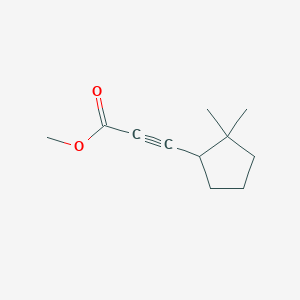
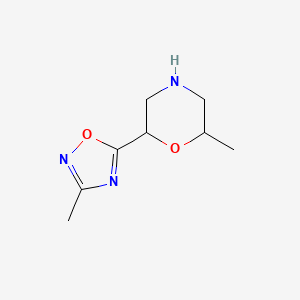


![1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one](/img/structure/B13173091.png)

